molecular formula C20H24O3 B13750978 Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate CAS No. 58212-86-5

Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate

Cat. No.: B13750978
CAS No.: 58212-86-5
M. Wt: 312.4 g/mol
InChI Key: CCPTXKVXEUQMCP-MDNKFWRPSA-N
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Description

Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate is a synthetic steroid compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate typically involves the acetylation of Estra-1,3,5(10),7-tetraene-3,17alpha-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production methods also include purification steps such as recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate involves its interaction with estrogen receptors in the body. The compound binds to these receptors, leading to the activation of specific gene expression pathways. This interaction results in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate is unique due to its specific acetylation at the 17-position, which can influence its biological activity and stability. This modification can enhance its therapeutic potential and make it a valuable compound for research and industrial applications .

Properties

CAS No.

58212-86-5

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

[(9S,13S,14S,17R)-3-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C20H24O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4-6,11,16,18-19,22H,3,7-10H2,1-2H3/t16-,18+,19-,20+/m1/s1

InChI Key

CCPTXKVXEUQMCP-MDNKFWRPSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=C3C=CC(=C4)O)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2=CCC4=C3C=CC(=C4)O)C

Origin of Product

United States

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